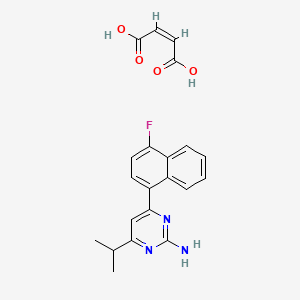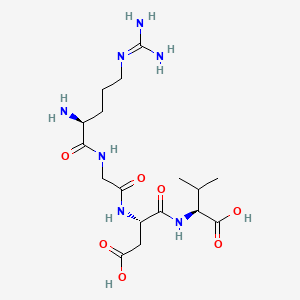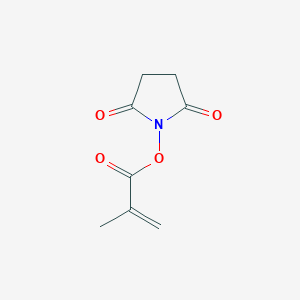
N-Succinimidyl Methacrylate
Descripción general
Descripción
“N-(Methacryloyloxy)succinimide” (also known as Methacrylic acid N-hydroxysuccinimide ester) is a reactive monomer that belongs to the class of N-hydroxysuccinimide (NHS) esters . It is commonly used for functionalizing biomolecules through amine-reactive coupling reactions in fields such as bioconjugation, protein labeling, and peptide synthesis . It can also be used in the fabrication of a bionanocomposite for the removal of chromium from water .
Synthesis Analysis
The synthesis of succinimides involves a manganese pincer complex that catalyzes a dehydrogenative coupling of diols and amines to form cyclic imides . The reaction forms hydrogen gas as the sole byproduct, making the overall process atom economical and environmentally benign . Methacrylic acid N-hydroxysuccinimide ester can be copolymerized by reversible addition fragmentation chain transfer (RAFT) polymerization for bioconjugation with proteins .
Molecular Structure Analysis
The empirical formula of “N-(Methacryloyloxy)succinimide” is C8H9NO4, and its molecular weight is 183.16 .
Chemical Reactions Analysis
“N-(Methacryloyloxy)succinimide” can be copolymerized with poly(N-isopropylacrylamide) for potential usage in immunoassay, catalyst recovery, and drug delivery .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Methacryloyloxy)succinimide” are influenced by succinimide formation, which can alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .
Aplicaciones Científicas De Investigación
Bioconjugación
N-Succinimidyl Methacrylate se utiliza comúnmente para funcionalizar biomoléculas a través de reacciones de acoplamiento reactivas a aminas. Este proceso es crucial en la bioconjugación, que implica la unión de dos biomoléculas para formar un único híbrido que conserva la actividad biológica de cada componente. Esta aplicación es significativa en la creación de biomateriales avanzados para la administración dirigida de fármacos y el diagnóstico .
Etiquetado de proteínas
En el etiquetado de proteínas, this compound sirve como un reactivo que permite la unión de etiquetas como tintes fluorescentes o biotina a las proteínas. Esto es particularmente útil en el estudio de la función, la interacción y la localización de las proteínas .
Síntesis de péptidos
El compuesto también se utiliza en la síntesis de péptidos. Actúa como agente de reticulación o molécula de enlace, facilitando la conjugación de péptidos a materiales portadores o superficies, lo que es esencial en el desarrollo de péptidos terapéuticos y biomateriales basados en péptidos .
Conjugación de fármacos
this compound puede utilizarse como una molécula de enlace para la conjugación de fármacos a materiales portadores. Esta aplicación es vital en el campo del desarrollo de fármacos, particularmente para la creación de profármacos o sistemas de administración de fármacos que pueden mejorar la eficacia y el perfil de seguridad de los agentes terapéuticos .
Aplicaciones biomédicas
El compuesto tiene posibles aplicaciones biomédicas, como en la síntesis y funcionalización de partículas de látex de poliestireno recubiertas de polipirrol. Estas partículas tienen usos potenciales en campos biomédicos como la imagenología, la terapia y como transportadores para sistemas de administración de fármacos .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
“N-(Methacryloyloxy)succinimide” has potential applications in the field of bioconjugation, protein labeling, and peptide synthesis . It can also be used in the fabrication of a bionanocomposite for the removal of chromium from water . Future research may focus on its potential usage in immunoassay, catalyst recovery, and drug delivery .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5(2)8(12)13-9-6(10)3-4-7(9)11/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGJEMXWUYWELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37047-90-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37047-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60435975 | |
| Record name | N-(Methacryloyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38862-25-8 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38862-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Methacryloyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHACRYLIC ACID N-HYDROXYSUCCINIMIDE ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is N-Succinimidyl methacrylate useful for creating drug delivery systems?
A1: this compound's utility in drug delivery stems from its ability to form stable, cross-linked micelles. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Additionally, NSM's reactivity allows for drug conjugation, creating prodrugs that can be released in a controlled manner. For instance, research demonstrates its use in constructing thermal and reduction dual-sensitive nanogels for intracellular doxorubicin delivery []. These nanogels release doxorubicin in response to the tumor microenvironment's specific stimuli, enhancing drug efficacy and minimizing off-target effects.
Q2: How does the structure of this compound contribute to its applications in material science?
A2: this compound's structure features both a methacrylate group and a succinimide ester. The methacrylate group enables its polymerization, allowing it to form polymers and copolymers. The succinimide ester readily reacts with primary amines, enabling the attachment of various biomolecules like DNA [] or the formation of multi-dentate ligands for nanoparticle functionalization []. This versatility makes NSM a powerful tool in material science for creating functional materials with tailored properties.
Q3: Can you provide an example of how this compound is used to modify nanoparticles for biological applications?
A3: One study showcased the use of NSM in synthesizing multi-dentate ligands that facilitate the water transfer of hydrophobic inorganic nanoparticles []. Researchers first synthesized a copolymer of NSM and oligoethylene glycol methyl ether methacrylate. The reactive succinimide groups on this copolymer were then utilized to introduce phosphonic or amino groups via post-polymerization modifications. These modified polymers served as multi-dentate ligands, effectively transferring various nanoparticles, including iron oxide nanoparticles, quantum dots, and upconverting nanoparticles, into aqueous solutions. This water transfer is crucial for utilizing these nanoparticles in biological applications like bioimaging and diagnostics.
Q4: Are there any studies investigating the cytotoxicity of this compound-based materials?
A4: Yes, researchers investigated the cytotoxicity of poly(ethylene glycol)-block-poly(this compound) (PEG-b-PNSM) micelles and their cross-linked counterparts against NIH3T3 cells []. The study reported favorable biocompatibility for both the micelles and cross-linked micelles, suggesting their potential for safe use in drug delivery applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1311713.png)
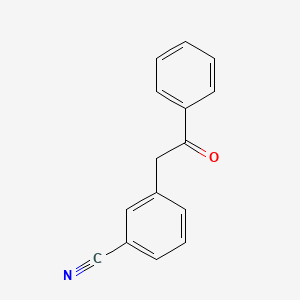
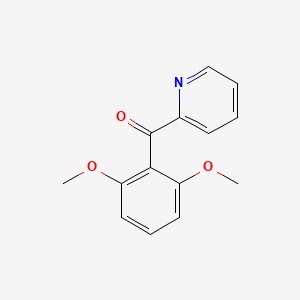
![3-Phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1311722.png)

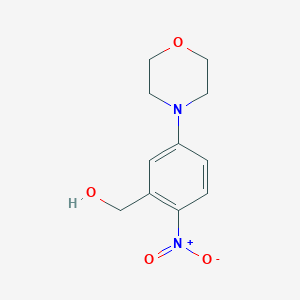
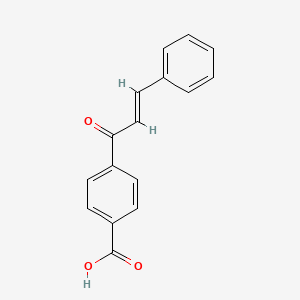


![N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B1311730.png)
